4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride
Description
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one hydrochloride is a synthetic organic compound with the molecular formula C₁₆H₂₃Cl₂N₅O and a molecular weight of 372.30 g/mol . Its structure features a piperazine ring substituted with a benzenesulfonyl group and a 4-aminobutanone moiety, which is protonated as a hydrochloride salt to enhance solubility. This compound is cataloged under CAS number EN300-26675567 and is primarily utilized in pharmaceutical research, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S.ClH/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASAAGURQQSILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCN)S(=O)(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of piperazine with benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperazine. This intermediate is then reacted with 4-aminobutyronitrile to introduce the amino group, followed by hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features allow it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. It may be used as a precursor for drugs that target specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of various chemicals, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of physicochemical properties, biological activity, and synthetic pathways.
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
Core Structural Differences
- Piperazine Substitution: The target compound’s benzenesulfonyl group distinguishes it from analogs like 2-Amino-1-(4-benzylpiperazin-1-yl)ethanone hydrochloride, which features a benzyl group .
- Chain Length and Functional Groups: The 4-aminobutanone chain in the target compound provides a longer linker than the ethanone group in ’s analog, which may influence steric interactions and binding kinetics . 4-(2-Aminoethyl)-benzenesulfonyl fluoride hydrochloride () has a shorter ethylamine chain and a fluoride leaving group, making it a potent covalent protease inhibitor .
Biological Activity
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one; hydrochloride is a compound that has gained attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a benzenesulfonyl group, and an amino group, contributing to its unique reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 325.85 g/mol.
The biological activity of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one; hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or cellular signaling, influencing physiological responses.
Biological Activities
Research indicates that 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one; hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds, including this one, possess antibacterial and antifungal properties .
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | |
| Antifungal | Exhibits antifungal properties | |
| Antitumor | Potential as an antitumor agent |
Case Studies
Several studies have explored the biological activity of similar piperazine derivatives, providing insights into the potential applications of 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one; hydrochloride:
- Antitumor Activity : A study evaluated the antitumor effects of piperazine derivatives on various cancer cell lines, indicating significant cytotoxic effects with IC50 values in low micromolar ranges .
- Antimicrobial Efficacy : Another research highlighted the synthesis of piperazine-based compounds showing promising antibacterial activity against resistant strains of bacteria .
- Mechanistic Insights : Research on enzyme kinetics demonstrated that certain piperazine derivatives inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition could be beneficial in treating hyperpigmentation disorders .
Comparative Analysis
When compared to other similar compounds, 4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one; hydrochloride shows unique properties due to its specific functional groups.
| Compound Name | Structure Features | Potential Activity |
|---|---|---|
| 4-Amino-N-(4-fluorobenzenesulfonyl)piperazine | Similar piperazine structure | Antidepressant |
| 4-(benzenesulfonyl)-N-methylpiperazine | Methyl substitution on piperazine | Antimicrobial |
| 4-Amino-N-(phenylsulfonyl)piperidine | Piperidine instead of piperazine | Antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
